molecular formula C7H7N3O B13331380 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one

3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B13331380
M. Wt: 149.15 g/mol
InChI Key: NHMCRKNYBCSJRX-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another common method involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C7H7N3O/c1-10-4-8-5-2-3-6(11)9-7(5)10/h2-4H,1H3,(H,9,11)

InChI Key

NHMCRKNYBCSJRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC(=O)C=C2

Origin of Product

United States

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